[(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
[(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the thiazolidinone moiety, and the final condensation to form the desired product. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency. The choice of solvents and reagents is also critical to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Chemistry
In chemistry, [(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies may focus on understanding its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored as a lead compound for the development of new therapeutic agents. Its potential pharmacological activities make it a candidate for drug discovery and development.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of [(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- [(5Z)-5-{[3-(2-methyl-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
- [(5Z)-5-{[3-(2-methyl-4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Uniqueness
[(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is unique due to its specific combination of functional groups and structural features This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds
Biological Activity
The compound [(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic molecule that incorporates a pyrazole moiety and a thiazolidinone ring, both known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C31H29N3O2S
Molecular Weight: 539.724 g/mol
CAS Number: 623933-19-7
Biological Activity Overview
This compound exhibits a range of biological activities due to its structural components. Research indicates that pyrazole derivatives are associated with anti-inflammatory, antimicrobial, antitumor, and analgesic properties. The thiazolidinone structure further enhances these activities, making it a subject of interest in medicinal chemistry.
1. Anti-inflammatory Activity
Studies have shown that compounds with a pyrazole nucleus can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, modifications in the pyrazole structure have led to derivatives that exhibit up to 85% inhibition of TNF-α at specific concentrations . This suggests that this compound may possess similar anti-inflammatory properties.
2. Antimicrobial Activity
Pyrazole derivatives have been evaluated for their antibacterial properties against various pathogens. Compounds similar to the target molecule have shown efficacy against bacteria such as E. coli and S. aureus, with some exhibiting MIC values comparable to standard antibiotics . The presence of specific substituents in the pyrazole ring has been linked to enhanced antimicrobial activity.
3. Antitumor Activity
Research indicates that thiazolidinone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Pyrazole-based compounds have been highlighted for their potential in targeting cancer cells effectively . The specific compound may also exhibit these effects, warranting further investigation into its anticancer potential.
The biological activity of this compound likely involves interaction with specific enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms. The compound may modulate the activity of cyclooxygenases (COXs) or lipoxygenases (LOXs), which are critical in the inflammatory response.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of pyrazole and thiazolidinone derivatives:
Properties
Molecular Formula |
C25H23N3O4S2 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
2-[(5Z)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C25H23N3O4S2/c1-3-11-32-19-9-10-20(16(2)12-19)23-17(14-28(26-23)18-7-5-4-6-8-18)13-21-24(31)27(15-22(29)30)25(33)34-21/h4-10,12-14H,3,11,15H2,1-2H3,(H,29,30)/b21-13- |
InChI Key |
NQNKYXVQVXRSNB-BKUYFWCQSA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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